molecular formula C9H14N4O3 B5424126 N-(3-methylbutyl)-4-nitro-1H-pyrazole-5-carboxamide

N-(3-methylbutyl)-4-nitro-1H-pyrazole-5-carboxamide

Cat. No. B5424126
M. Wt: 226.23 g/mol
InChI Key: RNIHHEIFJLWFDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbutyl)-4-nitro-1H-pyrazole-5-carboxamide, also known as JNJ-5207852, is a small molecule inhibitor that has been the subject of scientific research due to its potential therapeutic applications. This compound has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

N-(3-methylbutyl)-4-nitro-1H-pyrazole-5-carboxamide exerts its pharmacological effects by binding to the cannabinoid receptor CB1 and inhibiting its activity. This leads to a decrease in the production of endocannabinoids, which are lipid signaling molecules that are involved in various physiological processes. This compound also inhibits FAAH and MAGL, which are enzymes that are involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce pain sensation in animal models of neuropathic pain and inflammatory pain. It has also been found to have anti-inflammatory effects in animal models of inflammation. Additionally, this compound has been shown to reduce food intake and body weight in animal models of obesity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methylbutyl)-4-nitro-1H-pyrazole-5-carboxamide in lab experiments is its specificity for the cannabinoid receptor CB1. This allows researchers to selectively target this receptor without affecting other receptors or enzymes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on N-(3-methylbutyl)-4-nitro-1H-pyrazole-5-carboxamide. One potential application is in the treatment of neuropathic pain and inflammatory pain in humans. Another potential application is in the treatment of obesity and metabolic disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(3-methylbutyl)-4-nitro-1H-pyrazole-5-carboxamide involves the reaction of 3-methylbutylamine with 4-nitro-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-(3-methylbutyl)-4-nitro-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have inhibitory effects on various enzymes and receptors, including the cannabinoid receptor CB1, the fatty acid amide hydrolase (FAAH), and the monoacylglycerol lipase (MAGL). These enzymes and receptors are involved in various physiological processes, including pain sensation, inflammation, and appetite regulation.

properties

IUPAC Name

N-(3-methylbutyl)-4-nitro-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c1-6(2)3-4-10-9(14)8-7(13(15)16)5-11-12-8/h5-6H,3-4H2,1-2H3,(H,10,14)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIHHEIFJLWFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=C(C=NN1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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